- Simple cost-effective preparation method of canrenone with high yield and purity, China, , ,
Cas no 976-71-6 (Canrenone)
Canrenone
is an intermediate of spironolactone, which is itself an aldosterone antagonist. It is a drug used for the treatment of edema in heart failure and ascites in liver cirrhosis< Br>
is an intermediate of spironolactone, which is itself an aldosterone antagonist. It is a drug used for the treatment of edema in heart failure and ascites in liver cirrhosis< Br>
Canrenone structure
Canrenone Properties
Names and Identifiers
-
- Canrenone
- 1 WEEK
- ALDADIENE
- CANRENONE-D4
- phanurane
- (17α)-17-Hydroxy-3-oxopregna-4,6-diene-21-carboxylic acid γ-lactone
- NSC 261713
- 17-hydroxy-3-oxo-17a-pregna-4,6-diene-21-carboxylic acid gamma-lactone
- Luvion
- Aldadiene (VAN)
- Canrenonum [INN-Latin]
- Canrenone [USAN:INN]
- Canrenona [INN-Spanish]
- 11614 R.P
- Spironolactone Related Compound A
- 78O20X9J0U
- DSSTox_RID_81231
- DSSTox_CID_25930
- DSSTox_GSID_45930
- Canrenonum
- Canrenona
- 17α-Pregna-4,6-diene-21-carboxylic acid, 17-hydroxy-3-oxo-, γ-lactone (6CI, 7CI, 8CI)
- Spiro[17H-cyclopenta[a]phenanthrene-17,2′(5′H)-furan], pregna-4,6-diene-21-carboxylic acid deriv. (ZCI)
- 11614 R.P.
- 17-Hydroxy-3-oxo-17α-pregna-4,6-diene-21-carboxylic acid lactone
- 17-Hydroxy-3-oxo-17α-pregna-4,6-diene-21-carboxylic acid γ-lactone
- 17α-(2-Carboxyethyl)-17β-hydroxyandrosta-4,6-dien-3-one lactone
- 17β-Hydroxy-3-oxopregna-4,6-diene-21-carboxylic acid
- 20-Spiroxa-4,6-diene-3,21-dione
- 3-(17β-Hydroxy-3-oxoandrosta-4,6-dien-17α-yl)propionic acid lactone
- 3-(17β-Hydroxy-3-oxoandrosta-4,6-dien-17α-yl)propionic acid γ-lactone
- 3-(3-Oxo-17β-hydroxy-4,6-androstadien-17α-yl)propionic acid γ-lactone
- 3′-(3-Oxo-17β-hydroxyandrosta-4,6-dien-17α-yl)-propionic acid lactone
- SC 9376
- Spirolactone SC 14266
- 3',4'-Dihydrospiro[androst-4,6-diene-17,2'(5'H)-furan]-3,5'-dione (Canrenone)
- Canrenona (INN-Spanish)
- BBL010921
- STK801874
- Spironolactone metabolite m1
- Pregna-4,6-diene-21-carboxylic acid, 17-hydroxy-3-oxo-, gamma-lactone, (17alpha)-
- Canrenone, >=97% (HPLC)
- Spiro(17H-cyclopenta(a)phenanthrene-17,2'(5'H)-furan), pregna-4,6-diene-21-carboxylic acid deriv.
- 17alpha-Pregna-4,6-diene-21-carboxylic acid, 17-hydroxy-3-oxo-, gamma-lactone
- EN300-123063
- Z1546624239
- CANRENONE [WHO-DD]
- 3-(17b-Hydroxy-3-oxoandrosta-4,6-dien-17a-yl)propionic acid lactone
- Tox21_111451
- Pregna-4,6-diene-21-carboxylic acid, 17-hydroxy-3-oxo-, gamma-lactone (17alpha)-
- CANRENONE [INN]
- Q5033475
- s5273
- CCG-220962
- NCGC00095148-01
- DB12221
- D03363
- AB00825212-04
- NCGC00263479-06
- 3'-(3-Oxo-17b-hydroxyandrosta-4,6-dien-17a-yl)-propionic acid lactone
- 3-(17b-Hydroxy-3-oxoandrosta-4,6-dien-17a-yl)propionic acid g-lactone
- NS00010904
- Tox21_111451_1
- BCP10925
- MLS001304014
- (1R,3aS,3bR,9aR,9bS,11aS)-9a,11a-dimethyl-2,3,3a,3b,7,8,9,9a,9b,10,11,11a-dodecahydrospiro[cyclopenta[a]phenanthrene-1,2'-oxolane]-5',7-dione
- (1'S,2R,2'R,10'R,11'S,15'S)-2',15'-dimethylspiro[oxolane-2,14'-tetracyclo[8.7.0.0^{2,7}.0^{11,15}]heptadecane]-6',8'-diene-5,5'-dione
- 2R)-3,4-DIHYDRO-5H-SPIRO(ANDROST-4,6-DIENE-17,2-FURAN)-3,5-DIONE
- 17-Hydroxy-3-oxo-17a-pregna-4,6-diene-21-carboxylic acid lactone
- NCGC00263479-01
- (8R,9S,10R,13S,14S,17R)-10,13-dimethyl-1,8,9,10,11,12,13,14,15,16-decahydro-3'H-spiro[cyclopenta[a]phenanthrene-17,2'-furan]-3,5'(2H,4'H)-dione
- SC-9376
- CANRENONE (MART.)
- CHEBI:135445
- HY-B1438
- Pregna-4,6-diene-21-carboxylic acid, 17-hydroxy-3-oxo-, .gamma.-lactone (17.alpha.)-
- (1'S,2R,2'R,10'R,11'S,15'S)-2',15'-dimethylspiro(oxolane-2,14'-tetracyclo(8.7.0.0^(2,7).0^(11,15))heptadecane)-6',8'-diene-5,5'-dione
- HMS2090K21
- 17-Hydroxy-3-oxo-17alpha-pregna-4,6-diene-21-carboxylic acid gamma-lactone
- SPIRONOLACTONE IMPURITY F [EP IMPURITY]
- D95826
- SMR000539206
- Canrenone (USAN)
- DTXCID1025930
- CANRENONE [USAN]
- SCHEMBL19560
- 17.alpha.-(2-Carboxyethyl)-17.beta.-hydroxyandrosta-4,6-dien-3-one lactone
- SC-9376Canrenone
- 17a-(2-Carboxyethyl)-17b-hydroxyandrosta-4,6-dien-3-one lactone
- MLS001304154
- NCGC00263479-02
- CAS-976-71-6
- DTXSID3045930
- 17alpha-(2-Carboxyethyl)-17beta-hydroxyandrosta-4,6-dien-3-one lactone
- CHEMBL1463345
- 6-diene-21-carboxylic acid ?-lactone
- AS-13160
- 11614 R. P.
- 17alpha-Pregna-4,6-diene-21-carboxylic acid, 17-hydroxy-3-oxo-, gamma-lactone (8CI)
- EC 213-554-5
- 3-(3-Oxo-17b-hydroxy-4,6-androstadien-17a-yl)propionic acid g-lactone
- NSC-261713
- Spiro[17H-cyclopenta[a]phenanthrene-17,2'(5'H)-furan], pregna-4,6-diene-21-carboxylic acid deriv.
- HMS3715A05
- 17-Hydroxy-3-oxo-17a-pregna-4,6-diene-21-carboxylic acid g-lactone
- Canrenon
- BRN 0046602
- CANRENONE [MI]
- SR-01000813823
- Canrenone, European Pharmacopoeia (EP) Reference Standard
- SPIRONOLACTONE IMPURITY F (EP IMPURITY)
- AKOS005622473
- CS-0013142
- MFCD00071735
- MLS001163777
- (10R,13S,17R)-10,13-dimethylspiro[2,8,9,11,12,14,15,16-octahydro-1H-cyclopenta[a]phenanthrene-17,5'-oxolane]-2',3-dione
- Pregna-4,6-diene-21-carboxylic acid, 17-hydroxy-3-oxo-, g-lactone,(17a)-
- 17b-Hydroxy-3-oxopregna-4,6-diene-21-carboxylic acid
- HMS2870D16
- AB00825212-06
- Canrenonum (INN-Latin)
- AC-1323
- CANRENONE [MART.]
- Aldadiene;SC9376;SC14266
- 17-Hydroxy-3-oxo-17.alpha.-pregna-4,6-diene-21-carboxylic acid lactone
- (8R,9S,10R,13S,14S,17R)-10,13-dimethylspiro[2,8,9,11,12,14,15,16-octahydro-1H-cyclopenta[a]phenanthrene-17,5'-oxolane]-2',3-dione
- Pregna-4,6-diene-21-carboxylic acid, 17-hydroxy-3-oxo-, .gamma.-lactone, (17.alpha.)-
- UNII-78O20X9J0U
- 5-17-11-00476 (Beilstein Handbook Reference)
- 17-Hydroxy-3-oxo-17alpha-pregna-4,6-diene-21-carboxylic acid lactone
- SR-01000813823-2
- EINECS 213-554-5
- 976-71-6
- (17a)-17-Hydroxy-3-oxopregna-4
- +Expand
-
- MFCD00071735
- UJVLDDZCTMKXJK-WNHSNXHDSA-N
- 1S/C22H28O3/c1-20-9-5-15(23)13-14(20)3-4-16-17(20)6-10-21(2)18(16)7-11-22(21)12-8-19(24)25-22/h3-4,13,16-18H,5-12H2,1-2H3/t16-,17+,18+,20+,21+,22-/m1/s1
- C[C@]12CC[C@@H]3[C@]4(CCC(=O)C=C4C=C[C@H]3[C@@H]1CC[C@]12CCC(=O)O1)C
- 0046602
Computed Properties
- 340.203845g/mol
- 0
- 2.7
- 0
- 3
- 0
- 340.203845g/mol
- 340.203845g/mol
- 43.4Ų
- 25
- 719
- 0
- 6
- 0
- 0
- 0
- 1
Experimental Properties
- 4.37010
- 43.37000
- 1.5000 (estimate)
- 416.25°C (rough estimate)
- 160-167°C
- 237.6±30.2 °C
- DMSO: soluble20mg/mL, clear
- Powder
- +24 ~ +30° (c=1, CHCl3)
- 1.1236 (rough estimate)
Canrenone Security Information
- 36/37-61
- Xn N
- NONH for all modes of transport
- H302-H315-H319-H335
- P273; P281
- Powder -20°C 3 years 4°C 2 years In solvent -80°C 6 months -20°C 1 month
- 40-51/53
- Warning
Canrenone Customs Data
- 29329990
Canrenone Price
Canrenone Synthesis
Synthetic Circuit 1
Reaction Conditions
1.1 Reagents: Sodium ethoxide , Monopotassium phosphate Solvents: Ethanol ; 0.3 h, 78 °C
1.2 4 h, 78 °C
1.3 Reagents: Acetic acid ; pH 8
1.4 Reagents: Water
1.5 Reagents: Water ; 24 h, 100 °C
1.2 4 h, 78 °C
1.3 Reagents: Acetic acid ; pH 8
1.4 Reagents: Water
1.5 Reagents: Water ; 24 h, 100 °C
Reference
Synthetic Circuit 2
Reaction Conditions
1.1 Solvents: Ethylene glycol , Water ; 50 °C → 90 °C
Reference
- Method for synthesizing canrenone, China, , ,
Synthetic Circuit 3
Reaction Conditions
1.1 Reagents: 1,3-Dibromo-5,5-dimethylhydantoin , N-Bromosuccinimide Solvents: Acetone , Water
1.2 Reagents: Lithium carbonate (Li2CO3) , Lithium bromide Solvents: Dimethylformamide
1.2 Reagents: Lithium carbonate (Li2CO3) , Lithium bromide Solvents: Dimethylformamide
Reference
- Method of synthesis of γ-lactone 3 of (7α-acetylthio-17β-hydroxy-3-oxoandrost-4-ene-17α-yl)propionic acid, Russian Federation, , ,
Synthetic Circuit 4
Synthetic Circuit 5
Reaction Conditions
1.1 Reagents: Dimethylformamide Catalysts: Poly(4-vinylpyridine) Solvents: 2-Methyltetrahydrofuran ; 6 h, 65 °C
Reference
- Method for preparing spironolactone intermediate canrenone using lactone and dimethylformamide, China, , ,
Synthetic Circuit 6
Synthetic Circuit 7
Synthetic Circuit 8
Synthetic Circuit 9
Synthetic Circuit 10
Reaction Conditions
1.1 Catalysts: p-Toluenesulfonic acid Solvents: 1,4-Dioxane ; 10 min, rt
1.2 Reagents: 2,3-Dichloro-5,6-dicyano-1,4-benzoquinone ; rt → 30 °C; 12 h, 30 °C; 30 °C → rt
1.3 Reagents: Sodium bicarbonate , Sodium bisulfite Solvents: Water ; 10 min, rt
1.2 Reagents: 2,3-Dichloro-5,6-dicyano-1,4-benzoquinone ; rt → 30 °C; 12 h, 30 °C; 30 °C → rt
1.3 Reagents: Sodium bicarbonate , Sodium bisulfite Solvents: Water ; 10 min, rt
Reference
- Facile and highly efficient synthesis of CanrenoneZhongguo Xiandai Yingyong Yaoxue, 2010, 27(1), 30-32,
Synthetic Circuit 11
Reaction Conditions
1.1 Reagents: Acetic acid , Pyridine , Sodium acetate , N-Bromosuccinimide Solvents: Acetone , Water ; 15 min, 0 °C; 1.5 h, -2 - 2 °C
1.2 Reagents: Lithium carbonate (Li2CO3) , Lithium bromide Solvents: Dimethylformamide ; rt → 100 °C; 3 h, 100 - 105 °C
1.2 Reagents: Lithium carbonate (Li2CO3) , Lithium bromide Solvents: Dimethylformamide ; rt → 100 °C; 3 h, 100 - 105 °C
Reference
- Method for synthesis of spironolactone intermediate Canrenone, China, , ,
Synthetic Circuit 12
Synthetic Circuit 13
Reaction Conditions
1.1 Reagents: Dess-Martin periodinane Solvents: Dichloromethane ; 0 °C; 4 h, rt
1.2 Reagents: Sodium thiosulfate Solvents: Water ; rt
1.3 Reagents: Chloranil Solvents: tert-Butanol ; rt; 3 h, 80 °C
1.2 Reagents: Sodium thiosulfate Solvents: Water ; rt
1.3 Reagents: Chloranil Solvents: tert-Butanol ; rt; 3 h, 80 °C
Reference
- One-Pot γ-Lactonization of Homopropargyl Alcohols via Intramolecular Ketene TrappingOrganic Letters, 2021, 23(7), 2831-2835,
Synthetic Circuit 14
Reaction Conditions
1.1 Reagents: 1,3-Dibromo-5,5-dimethylhydantoin , Sodium dithionate , Hydrogen bromide Solvents: 2-Methylpyridine , N-Methyl-2-pyrrolidone , Water ; -10 - -15 °C; 1.5 - 2 h, -10 °C; 1.5 - 2 h, -10 °C
1.2 Solvents: Water ; 2 h, 0 °C
1.3 Reagents: Lithium bromide ; 90 - 95 °C; 95 °C → 40 °C; 2 h, rt
1.4 Reagents: Acetic acid , Potassium hydroxide , Hydrochloric acid Solvents: Water ; 40 - 50 °C; 50 °C → 80 °C
1.2 Solvents: Water ; 2 h, 0 °C
1.3 Reagents: Lithium bromide ; 90 - 95 °C; 95 °C → 40 °C; 2 h, rt
1.4 Reagents: Acetic acid , Potassium hydroxide , Hydrochloric acid Solvents: Water ; 40 - 50 °C; 50 °C → 80 °C
Reference
- An improved process for the preparation of Canrenone and its intermediate, India, , ,
Synthetic Circuit 15
Reaction Conditions
1.1 Reagents: Calcium carbonate , Calcium bromide Solvents: Dimethylformamide , Dichloromethane ; 95 °C; 1.5 h, 95 °C
Reference
- Dehydrogenation method for preparing canrenone by bromination with N-bromosuccinimide and debromination with calcium bromide and calcium carbonate, China, , ,
Canrenone Raw materials
- 1,3-diethyl propanedioate
- 3β,17α-dihydroxypregn-5-ene-21-carboxylic acid γ-lactone
- 3-methoxy-10,13-dimethyl-1,2,3',4',7,8,9,10,11,12,13,14,15,16-tet Radecahydro-5'h-spiro[cyclopenta[a]phenanthrene-17,2'-furan]-5'-o Ne
- Canrenoic Acid Potassium Salt
- Pregna-3,5-diene-21-carboxylicacid, 3-ethoxy-17-hydroxy-, g-lactone, (17a)-
- Pregna-4,6-diene-21,21-dicarboxylicacid, 17-hydroxy-3-oxo-, g-lactone, ethyl ester, (17a)- (9CI)
- Spironolactone EP Impurity H
- 6,7-Dihydrocanrenone
Canrenone Preparation Products
Canrenone Suppliers
WuHan Dong Kang Yuan technology co., LTD
Audited Supplier
(CAS:976-71-6)
CAI JING LI
15377658509
2851686519@qq.com
SI CHUAN WEI KE QI Biotechnology Co., Ltd.
Audited Supplier
(CAS:976-71-6)
YANG YANG
13348961525
2851167780@qq.com
Shanghai Acmec Biochemical Co.,Ltd
Audited Supplier
(CAS:976-71-6)
JI ZHI SHI JI
18117592386
3007522982@qq.com
Shanghai Aladdin Biochemical Technology Co., Ltd
Audited Supplier
(CAS:976-71-6)
A LA DING
anhua.mao@aladdin-e.com
Canrenone Related Literature
-
1. Polyhydroxyalkanoate-derived hydrogen-bond donors for the synthesis of new deep eutectic solvents†Katarzyna Haraźna,Karolina Walas,Patrycja Urbańska,Tomasz Witko,Wojciech Snoch,Agnieszka Siemek,Barbara Jachimska,Marcel Krzan,Bogna D. Napruszewska,Małgorzata Witko,Szczepan Bednarz,Maciej Guzik Green Chem., 2019,21, 3116-3126
-
Xiaofang Ma,He Xiao,Yang Gao,Man Zhao,Li Zhang,Junming Zhang,Jianfeng Jia,Haishun Wu J. Mater. Chem. A, 2023,11, 3524-3534
-
Qingchen Dong,Wenshan Qu,Wenqing Liang,Kunpeng Guo,Haibin Xue,Yuanyuan Guo,Chi-Wah Leung Nanoscale, 2016,8, 7068-7074
-
Takato Mitsudome,Min Sheng,Ayako Nakata,Jun Yamasaki,Tomoo Mizugaki,Koichiro Jitsukawa Chem. Sci., 2020,11, 6682-6689
-
Yuji Nagai,Jun Takahashi,Natsuki Onuma,Takashi Ito J. Mater. Chem. C, 2017,5, 527-530
-
7. Back cover
-
Chang Liao,Tao Li,Fengjiao Chen,Shaoying Yan,Liying Zhu,Hua Tang,Dan Wang RSC Adv., 2024,14, 2182-2191
-
Mikhail P. Anisimov Russ. Chem. Rev., 2003,72, 591-628
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Recommended suppliers
Suzhou Senfeida Chemical Co., Ltd
(CAS:976-71-6)Canrenone
99.9%
200kg
discuss personally
Amadis Chemical Company Limited
(CAS:976-71-6)Canrenone
99%
25g
176.0